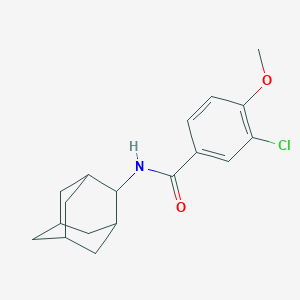![molecular formula C13H9Cl2N3OS B278529 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide, also known as CPB, is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis, making it an attractive target for the development of new drugs to treat type 2 diabetes and obesity.
Mécanisme D'action
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide inhibits the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide enhances insulin signaling and improves glucose uptake in skeletal muscle and adipose tissue. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide also reduces body weight and improves lipid metabolism in obese mice. In addition, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
Future research on 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide could focus on its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Studies could also investigate the anti-inflammatory and anti-cancer properties of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide and its potential as a therapeutic agent for these conditions. In addition, further research could explore the mechanisms underlying the effects of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide on energy metabolism and glucose homeostasis.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 5-chloro-2-aminopyridine to form 3-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide. The carbamoyl group is then converted to a thiocarbamoyl group using thiourea to form 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide.
Applications De Recherche Scientifique
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Studies have shown that 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has also been shown to reduce body weight and improve lipid metabolism in obese mice. In addition, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Nom du produit |
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Formule moléculaire |
C13H9Cl2N3OS |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-2-8(6-9)12(19)18-13(20)17-11-5-4-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20) |
Clé InChI |
QQPCSAXWBZAJCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)